![molecular formula C17H19ClN2O2S B239499 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CSP is a piperazine derivative that is structurally similar to other compounds that have been used to treat various medical conditions, such as depression, anxiety, and schizophrenia.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to inhibit the activity of several enzymes that are involved in these pathways, including protein kinase C and phosphoinositide 3-kinase.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to have anti-inflammatory and anti-oxidant properties. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and it has been suggested that 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine may have a potential role in the treatment of inflammatory conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high purity and yield. This makes it easier to conduct experiments with consistent results. However, one of the limitations of using 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is its relatively high cost compared to other compounds that are used in similar experiments.
Orientations Futures
There are several future directions for the research on 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One of the most promising directions is in the development of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine-based therapies for cancer. Further research is needed to fully understand the mechanism of action of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine and to identify the optimal dosing and administration strategies for its use in cancer treatment. Additionally, further research is needed to explore the potential therapeutic applications of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in other medical conditions, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The synthesis method of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is well-established, and its scientific research applications include cancer treatment, inflammation, and neurodegenerative diseases. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has a variety of biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the research on 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, including the development of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine-based therapies for cancer and the exploration of its potential therapeutic applications in other medical conditions.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 4-chlorobenzenamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. This method has been reported to yield high purity and yield of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is in the treatment of cancer. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine may have a potential role in the treatment of various types of cancer, including breast, lung, and prostate cancer.
Propriétés
Nom du produit |
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C17H19ClN2O2S |
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-2-8-17(9-3-14)23(21,22)20-12-10-19(11-13-20)16-6-4-15(18)5-7-16/h2-9H,10-13H2,1H3 |
Clé InChI |
NDIJNKPSACKTRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





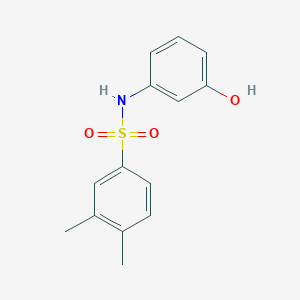
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
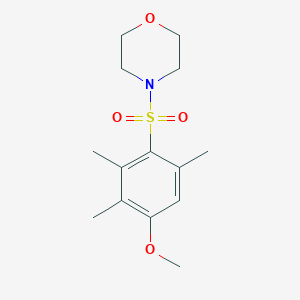
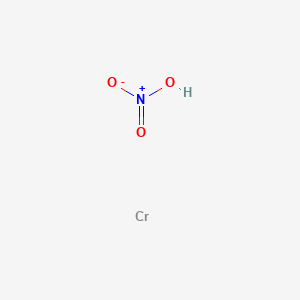
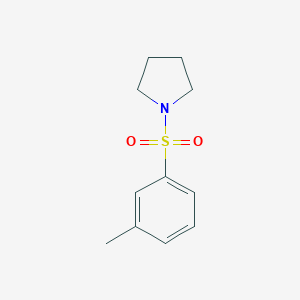
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)

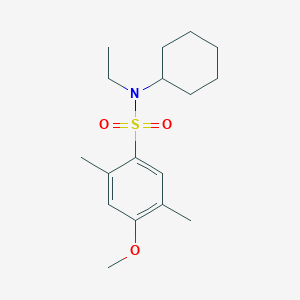

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
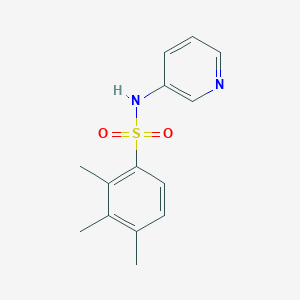
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)